2-Methoxy-5-(methoxymethoxy)pyridine
Overview
Description
2-Methoxy-5-(methoxymethoxy)pyridine is an organic compound with the molecular formula C8H11NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two methoxy groups attached to the pyridine ring, one directly and the other through a methoxymethyl linkage. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(methoxymethoxy)pyridine typically involves the reaction of 2-methoxypyridine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of a methoxymethyl intermediate, which then reacts with the pyridine ring to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(methoxymethoxy)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-(methoxymethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(methoxymethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules. The compound can also act as a ligand, binding to metal ions and influencing their reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the methoxymethyl group, making it less versatile in certain reactions.
5-Methoxypyridine: Similar structure but with only one methoxy group.
2-Amino-5-methoxypyridine: Contains an amino group instead of a methoxymethyl group, leading to different reactivity and applications.
Uniqueness
2-Methoxy-5-(methoxymethoxy)pyridine is unique due to the presence of both methoxy and methoxymethyl groups, which provide a combination of electronic and steric effects. This makes it a valuable intermediate in organic synthesis and a useful probe in biochemical studies.
Properties
IUPAC Name |
2-methoxy-5-(methoxymethoxy)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-10-6-12-7-3-4-8(11-2)9-5-7/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDZEPQEQCIVJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C(C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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